molecular formula C7H11N3S B13154202 1-(Thiolan-3-yl)-1H-pyrazol-4-amine

1-(Thiolan-3-yl)-1H-pyrazol-4-amine

Cat. No.: B13154202
M. Wt: 169.25 g/mol
InChI Key: CFOOASXINOBQSZ-UHFFFAOYSA-N
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Description

1-(Thiolan-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features a thiolane ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiolan-3-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiolane derivatives with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiolan-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the thiolane ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions on the pyrazole ring can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(Thiolan-3-yl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Thiolan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiolane ring and pyrazole ring provide a unique scaffold that can interact with various biological pathways, influencing processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

  • 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine
  • 1-(Thiolan-3-yl)piperidine-4-carboxylic acid hydrochloride
  • 1-(Thiolan-3-yl)methanamine

Comparison: 1-(Thiolan-3-yl)-1H-pyrazol-4-amine is unique due to the presence of both the thiolane and pyrazole rings, which provide distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

1-(thiolan-3-yl)pyrazol-4-amine

InChI

InChI=1S/C7H11N3S/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5,8H2

InChI Key

CFOOASXINOBQSZ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1N2C=C(C=N2)N

Origin of Product

United States

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